molecular formula C12H10O2 B11907759 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde

1-(Hydroxymethyl)naphthalene-2-carboxaldehyde

Cat. No.: B11907759
M. Wt: 186.21 g/mol
InChI Key: CXCYUTDDQNYKAG-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)naphthalene-2-carboxaldehyde is an organic compound with the molecular formula C12H10O2. It consists of a naphthalene ring substituted with a hydroxymethyl group and a carboxaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the hydroxymethyl and carboxaldehyde groups .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

1-(Hydroxymethyl)naphthalene-2-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(hydroxymethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-7,14H,8H2

InChI Key

CXCYUTDDQNYKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)C=O

Origin of Product

United States

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